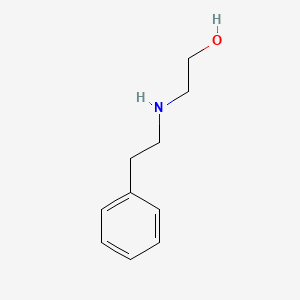

2-(phenethylamino)ethanol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-phenylethylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c12-9-8-11-7-6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOHVHKEDGUEPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182632 | |

| Record name | Ethanol, 2-(phenethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2842-37-7 | |

| Record name | 2-[(2-Phenylethyl)amino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2842-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenethylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002842377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenethylethanolamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(phenethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-phenylethyl)amino]ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENETHYLETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZLO6CQ5VI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of N-Phenylethanolamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylethanolamine, also known as 2-(phenylamino)ethanol, is an aromatic amino alcohol with the chemical formula C₈H₁₁NO. It belongs to the class of ethanolamines and is a structural isomer of the more commonly known phenylethanolamine. In this molecule, the phenyl group is attached to the nitrogen atom, a key feature that dictates its chemical behavior and utility. This compound serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, allows for a wide range of chemical modifications, making it a valuable building block for more complex molecules. This guide provides a comprehensive overview of the core physical and chemical properties of N-phenylethanolamine, its synthesis, spectroscopic profile, and applications, with a focus on its relevance in drug discovery and development.

Core Physical and Chemical Properties

N-Phenylethanolamine is typically a clear, colorless to yellow or brown liquid under standard conditions. Its physical state and key properties are summarized in the table below. The presence of both a hydroxyl group and an amino group allows for hydrogen bonding, which influences its boiling point and solubility.

| Property | Value | Source(s) |

| CAS Number | 122-98-5 | [1] |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| Appearance | Clear colorless to yellow to brown liquid | [2] |

| Melting Point | -30 °C | [3] |

| Boiling Point | 150-152 °C at 10 mmHg; 284-286 °C at 760 mmHg | [4][5] |

| Density | 1.094 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.578 | [4] |

| Water Solubility | 53 g/L at 20 °C | [3][4] |

| pKa | 14.39 (predicted) | [4] |

| LogP | 0.9 at 23 °C | [4] |

Synthesis of N-Phenylethanolamine

The most common and industrially significant method for synthesizing N-phenylethanolamine is the reaction of aniline with an epoxide, typically ethylene oxide. This reaction is a nucleophilic ring-opening of the epoxide.

Experimental Protocol: Synthesis from Aniline and Ethylene Oxide

This protocol describes a general procedure for the synthesis of N-phenylethanolamine. The reaction involves the nucleophilic attack of the aniline nitrogen on one of the carbon atoms of the ethylene oxide ring.

-

Reaction Setup: In a pressure-rated reactor equipped with a stirrer, temperature control, and an addition funnel, charge aniline.

-

Solvent (Optional): The reaction can be run neat or in a suitable solvent like water or an alcohol. The use of a solvent can help to control the reaction temperature.

-

Addition of Ethylene Oxide: Cool the aniline and slowly add a stoichiometric amount of ethylene oxide. The reaction is exothermic, and the temperature should be carefully controlled to prevent side reactions, such as the formation of N-phenyldiethanolamine.

-

Reaction Conditions: The reaction is typically carried out at a moderately elevated temperature and pressure to ensure a reasonable reaction rate.

-

Work-up and Purification: After the reaction is complete, the excess aniline and any solvent are removed, typically by distillation under reduced pressure. The resulting crude N-phenylethanolamine is then purified by vacuum distillation.

Causality behind Experimental Choices: The slow addition of ethylene oxide and careful temperature control are crucial. Ethylene oxide is highly reactive, and an uncontrolled reaction can lead to a rapid increase in temperature and pressure. Furthermore, the primary product, N-phenylethanolamine, can act as a nucleophile itself and react with another molecule of ethylene oxide to form the di-substituted byproduct. By maintaining a molar excess of aniline and controlling the temperature, the selectivity for the desired mono-substituted product is maximized.

Chemical Reactivity

N-Phenylethanolamine's reactivity is characterized by the presence of a secondary amine and a primary alcohol. These functional groups can react independently, allowing for selective transformations.

Reactions of the Amino Group

The secondary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and arylation. A common reaction is the formation of amides upon reaction with acyl chlorides or anhydrides.

This acylation is a standard nucleophilic acyl substitution. The lone pair on the nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide and releases a chloride ion.

Reactions of the Hydroxyl Group

The primary hydroxyl group can undergo typical alcohol reactions, such as oxidation, esterification, and etherification. Oxidation of the primary alcohol can yield either the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent used. For example, mild oxidizing agents like pyridinium chlorochromate (PCC) will typically yield the aldehyde, while stronger agents like potassium permanganate can lead to the carboxylic acid.

Spectroscopic Analysis

The structural features of N-phenylethanolamine give rise to a characteristic spectroscopic signature.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear map of the different proton environments in the molecule.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~7.20 | t | 2H | H-meta (phenyl) |

| ~6.75 | t | 1H | H-para (phenyl) |

| ~6.65 | d | 2H | H-ortho (phenyl) |

| ~3.75 | t | 2H | -CH₂-OH |

| ~3.30 | t | 2H | -NH-CH₂- |

| Variable | br s | 1H | -OH |

| Variable | br s | 1H | -NH- |

Note on Exchangeable Protons: The chemical shifts of the -OH and -NH protons are variable and depend on solvent, concentration, and temperature. These peaks often appear as broad singlets and will exchange with D₂O. This D₂O exchange is a key method for identifying these protons in an NMR spectrum.

¹³C NMR Spectroscopy

The carbon NMR spectrum shows six distinct signals corresponding to the eight carbon atoms in the molecule, with the phenyl carbons showing symmetry.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~148 | C-ipso (phenyl, attached to N) |

| ~129 | C-meta (phenyl) |

| ~118 | C-para (phenyl) |

| ~113 | C-ortho (phenyl) |

| ~61 | -CH₂-OH |

| ~46 | -NH-CH₂- |

Mass Spectrometry

In mass spectrometry, N-phenylethanolamine (molecular weight 137.18) will show a molecular ion peak (M⁺) at m/z = 137. The fragmentation pattern is dominated by cleavages adjacent to the nitrogen and oxygen atoms.

A major fragmentation pathway involves the alpha-cleavage of the C-C bond between the two ethyl carbons, leading to the loss of a hydroxymethyl radical (•CH₂OH, 31 mass units) to form a stable resonance-stabilized cation at m/z = 106. This is often the base peak in the spectrum. Another common fragmentation is the loss of a water molecule (18 mass units) from the molecular ion, giving a peak at m/z = 119.

Applications in Drug Development

The N-phenylethanolamine scaffold is a key structural motif in a number of pharmacologically active compounds, most notably in the class of beta-blockers.

Precursor to Beta-Blockers

Many beta-blockers are aryloxypropanolamines. The synthesis of these drugs often involves the reaction of a substituted phenol with epichlorohydrin, followed by the ring-opening of the resulting epoxide with an amine. While N-phenylethanolamine itself is not directly incorporated in this specific pathway, its structural elements are central to the final drug molecules. The ethanolamine side chain attached to an aromatic system is a core component responsible for binding to beta-adrenergic receptors.

For instance, the synthesis of drugs like propranolol and metoprolol involves the reaction of a naphthol or a substituted phenol, respectively, with epichlorohydrin, followed by reaction with isopropylamine. The resulting structures contain a hydroxyl group on the second carbon of the propyl chain and a secondary amine, mirroring the functional arrangement in N-phenylethanolamine derivatives. The study of N-phenylethanolamine derivatives helps in understanding the structure-activity relationships (SAR) for this class of drugs. Structural modifications on the phenyl ring and the nitrogen substituent of N-phenylethanolamine analogues have been shown to modulate selectivity for β₁ and β₂ adrenergic receptor subtypes.

Use in the Synthesis of Other Bioactive Molecules

Beyond beta-blockers, the N-phenylethanolamine core is found in various other medicinal chemistry programs. Its ability to be readily modified at the aromatic ring, the nitrogen, and the hydroxyl group makes it a versatile starting material for creating libraries of compounds for screening. For example, it has been used as a substrate for enzymes like human olfactory UDP-glucuronosyltransferase in metabolic studies.

Safety and Handling

N-Phenylethanolamine is a hazardous chemical and must be handled with appropriate safety precautions.

-

Toxicity: It is classified as toxic in contact with skin and can be harmful if swallowed. It is a severe eye irritant.[6][7]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), protective clothing, and chemical safety goggles or a face shield.[8]

-

Handling: Work in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing mist, vapors, or spray. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Protect from light.[8]

-

Incompatibilities: Incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8]

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek immediate medical attention.[6]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention.[6]

-

Ingestion: Clean mouth with water and get medical attention.[6]

-

Conclusion

N-Phenylethanolamine is a fundamentally important chemical intermediate with a rich profile of physical and chemical properties. Its dual functionality as a secondary amine and a primary alcohol provides a platform for diverse synthetic transformations. While its structural isomer, phenylethanolamine, is more widely known for its direct biological roles, N-phenylethanolamine holds significant value for the scientific and drug development community as a key building block in the synthesis of a range of pharmaceutical agents, most notably beta-blockers. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

Sources

- 1. 2-PhenylethylaMine(64-04-0) 13C NMR spectrum [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. growingscience.com [growingscience.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ring-opening mechanism of epoxides with alcohol and tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Investigation of Oxidation Reaction Products of 2-Phenylethanol Using Synchrotron Photoionization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of Beta-Hydroxyphenethylamine

Abstract

Beta-hydroxyphenethylamine, known more commonly as octopamine, is a pivotal biogenic amine with a structural resemblance to the catecholamine neurotransmitter norepinephrine. While it functions as a major neurotransmitter and neuromodulator in invertebrates, orchestrating a range of physiological processes from energy metabolism to behavior, in vertebrates, it is classified as a trace amine.[1][2][3] This guide provides a comprehensive technical overview of the pharmacological profile of beta-hydroxyphenethylamine. We will delve into its biosynthesis and metabolism, explore its complex interactions with various receptor systems, detail its physiological and behavioral ramifications, and present validated experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this multifaceted signaling molecule.

Introduction: The Dual Identity of Beta-Hydroxyphenethylamine

Beta-hydroxyphenethylamine (β-OH-PEA), or octopamine, occupies a unique position in neurobiology. In invertebrates, it is a primary signaling molecule, analogous in many respects to norepinephrine in vertebrates, regulating critical functions such as aggression, flight, and egg-laying.[4] Conversely, in mammalian systems, it is present in trace amounts, where its precise physiological role is still being fully elucidated, though it is known to interact with adrenergic and trace amine-associated receptors (TAARs).[2][5][6] The structural relationship between octopamine and other phenethylamines, including neurotransmitters and certain synthetic drugs, underscores its pharmacological significance.[1] This guide aims to synthesize the current body of knowledge on octopamine, providing a robust framework for its continued investigation.

Biochemistry and Pharmacokinetics

Endogenous Synthesis and Metabolism

The biosynthesis of octopamine is a two-step enzymatic process originating from the amino acid tyrosine.

-

Decarboxylation: Tyrosine is first decarboxylated by the enzyme tyrosine decarboxylase (TDC) to form tyramine.[4][7]

-

Hydroxylation: Subsequently, tyramine is hydroxylated at the beta-position of the ethylamine side chain by tyramine β-hydroxylase (TβH) to yield octopamine.[4]

In mammals, this pathway coexists with the catecholamine synthesis pathway, and octopamine can be found in sympathetically innervated tissues and the brain, often alongside norepinephrine.[8]

Metabolically, octopamine is primarily degraded by monoamine oxidase (MAO), an enzyme crucial for the catabolism of various biogenic amines.[8] In insects, N-acetylation is also a significant route of inactivation, converting octopamine to N-acetyloctopamine.[9]

Caption: Simplified signaling pathways of octopamine in invertebrates and vertebrates.

Physiological and Behavioral Effects

The physiological and behavioral consequences of octopamine action are context-dependent, reflecting its differing roles in invertebrates and vertebrates.

Invertebrates

In invertebrates, octopamine is a key regulator of arousal and activity states. It is integral to energy-demanding behaviors such as flight and jumping. [4]It also plays a crucial role in modulating sensory inputs and is involved in both aversive and appetitive learning and memory. [4][10]Furthermore, octopamine regulates metabolic homeostasis, promoting the mobilization of energy stores, which is analogous to the function of adrenaline in vertebrates. [11]

Vertebrates

In mammals, the effects of octopamine are less pronounced and often associated with high, non-physiological concentrations. It is considered a central nervous system stimulant, though the precise mechanisms are not fully understood. [5]Due to its interaction with adrenergic receptors, it can produce sympathomimetic effects, such as increases in blood pressure, when administered at high doses. [2]Its agonism at TAAR1 suggests a potential role in modulating monoaminergic neurotransmission, which could have implications for mood and behavior. [6][12]The accumulation of octopamine has been noted in certain pathological conditions, such as hepatic and neurological diseases, and during treatment with MAO inhibitors, where it may contribute to side effects like orthostatic hypotension by displacing norepinephrine from synaptic vesicles. [2][8]

Key Experimental Protocols for Studying Beta-Hydroxyphenethylamine

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of beta-hydroxyphenethylamine for specific receptor subtypes.

Methodology:

-

Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., HEK-293 cells transfected with adrenergic or TAAR1 receptors) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated through centrifugation.

-

Radioligand Binding: A known concentration of a radiolabeled ligand (e.g., [³H]-prazosin for α1-adrenergic receptors) is incubated with the prepared cell membranes.

-

Competitive Binding: The incubation is performed in the presence of increasing concentrations of unlabeled beta-hydroxyphenethylamine.

-

Separation and Counting: The reaction is terminated by rapid filtration, separating the bound from the unbound radioligand. The radioactivity retained on the filter is then quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of octopamine that inhibits 50% of specific radioligand binding). The Ki value is then calculated using the Cheng-Prusoff equation.

Causality and Validation: This protocol's validity rests on the principle of competitive binding at a specific receptor site. The use of a specific, high-affinity radioligand ensures that the displacement curve accurately reflects the test compound's affinity for that target. Including a known competitor as a positive control and measuring non-specific binding in the presence of a saturating concentration of an unlabeled ligand are critical for validating the assay's specificity and accuracy.

In Vivo Microdialysis in Freely Moving Animals

Objective: To measure the effect of beta-hydroxyphenethylamine on extracellular neurotransmitter levels (e.g., dopamine, norepinephrine) in specific brain regions.

Methodology:

-

Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens, prefrontal cortex) of an anesthetized animal (e.g., a rat).

-

Recovery: The animal is allowed to recover from surgery for several days.

-

Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe and into the perfusate.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the systemic or local administration of beta-hydroxyphenethylamine.

-

Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the baseline concentration.

Causality and Validation: This technique provides a direct measure of neurochemical changes in the brain of an awake, behaving animal, offering high ecological validity. The causality is established by the temporal correlation between drug administration and changes in neurotransmitter levels. Validation requires a stable baseline before drug administration and the use of a vehicle control group to account for any effects of the procedure itself. The anatomical placement of the probe must be verified post-mortem through histology.

Data Synthesis and Interpretation

The pharmacological profile of beta-hydroxyphenethylamine is best understood through the quantitative analysis of its interactions with various molecular targets.

Table 1: Receptor Binding and Functional Activity of Beta-Hydroxyphenethylamine

| Receptor Target | Species | Assay Type | Value | Reference |

| α-Adrenergic Receptors | Mammalian | Binding Affinity | Low Affinity (400- to 2,000-fold lower than norepinephrine) | [2] |

| β-Adrenergic Receptors | Mammalian | Binding Affinity | Low Affinity (400- to 2,000-fold lower than norepinephrine) | [2] |

| β3-Adrenergic Receptor | Mammalian | Binding Affinity | Modest Affinity | [5] |

| TAAR1 | Human, Rat, Mouse | Functional (cAMP accumulation) | Full or Partial Agonist | [6][13] |

Table 2: Pharmacokinetic Parameters of Beta-Hydroxyphenethylamine

| Parameter | Species | Value | Reference |

| Plasma Half-life (t½) | Dog | ~5-10 minutes | [14] |

| Elimination | Human | 93% excreted in urine within 24 hours | [2] |

| Oral Bioavailability | Human | Low | [2] |

Conclusion and Future Directions

Beta-hydroxyphenethylamine is a remarkable molecule with a conserved structure but divergent functions across the animal kingdom. In invertebrates, it is a well-established neurotransmitter with a clearly defined role in behavior and physiology. In vertebrates, its identity as a trace amine with a complex pharmacological profile presents both challenges and opportunities for research. Its interactions with TAAR1, in particular, position it as a molecule of interest for understanding the modulation of monoaminergic systems.

Future research should focus on several key areas:

-

Elucidating the specific role of endogenous octopamine in mammalian neurophysiology.

-

Developing selective ligands for TAAR1 to better dissect the contribution of this receptor to the effects of octopamine and other phenethylamines.

-

Investigating the therapeutic potential of targeting the octopaminergic system, particularly in the context of metabolic and neurological disorders.

A deeper understanding of the pharmacological profile of beta-hydroxyphenethylamine will not only advance our knowledge of fundamental neurobiology but may also pave the way for novel therapeutic strategies.

References

- Bailey, B. A., et al. (1987). Characterization of beta-phenylethylamine-induced monoamine release in rat nucleus accumbens: A microdialysis study. European Journal of Pharmacology, 349(2-3), 163-169.

- Borowsky, B., et al. (2001). Trace amines: Identification of a family of G protein-coupled receptors. Proceedings of the National Academy of Sciences, 98(16), 8966-8971.

- Bunzow, J. R., et al. (2001). Amphetamine, 3,4-methylenedioxymethamphetamine, lysergic acid diethylamide, and metabolites of the catecholamine neurotransmitters are agonists of a rat trace amine receptor. Molecular Pharmacology, 60(6), 1181-1188.

- Crocker, A., & Sehgal, A. (2008). Genetic analysis of octopamine's role in the Drosophila sleep:wake cycle. Journal of Neuroscience, 28(3), 637-645.

- Farooqui, T. (2012). Review of octopamine in insect nervous systems. Open Access Insect Physiology, 4, 1-17.

- Hossain, M., et al. (2014). The rewarding and reinforcing effects of beta-phenylethylamine are mediated by activation of dopamine D1 receptors in the rat. British Journal of Pharmacology, 171(21), 4879-4890.

- Juorio, A. V., et al. (1991). The effects of beta-phenylethylamine on the release of dopamine from the striatum of the rat. British Journal of Pharmacology, 104(3), 695-700.

- Miller, G. M. (2011). The emerging role of trace amine-associated receptor 1 in the functional regulation of monoamine transporters and psychiatric disorders. Journal of Neurochemistry, 116(2), 164-176.

- Nakamura, M., et al. (1998). Characterization of beta-phenylethylamine-induced monoamine release in rat nucleus accumbens: A microdialysis study. European Journal of Pharmacology, 349(2-3), 163-169.

- Paterson, I. A., et al. (1990). The trace amine beta-phenylethylamine is a substrate for the vesicular monoamine transporter. Journal of Neurochemistry, 55(5), 1827-1830.

- Roeder, T. (1999). Octopamine in invertebrates. Progress in Neurobiology, 59(5), 533-561.

- Shannon, H. E., et al. (1982). Physiologic effects and plasma kinetics of beta-phenylethylamine and its N-methyl homolog in the dog. Journal of Pharmacology and Experimental Therapeutics, 223(1), 190-196.

- Wainscott, D. B., et al. (2007). The trace amine-associated receptor 1 (TAAR1) is a stereoselective receptor for the isomers of methamphetamine and amphetamine. Molecular Pharmacology, 71(1), 193-200.

- Xie, Z., & Miller, G. M. (2008). Trace amine-associated receptor 1 (TAAR1) is a novel Gs-coupled receptor that is coexpressed with the dopamine transporter. Journal of Neuroscience, 28(28), 7118-7128.

Sources

- 1. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 2. Octopamine - Wikipedia [en.wikipedia.org]

- 3. dovepress.com [dovepress.com]

- 4. Synthesis and Biological functions of Octopamine_Chemicalbook [chemicalbook.com]

- 5. Physiological functions and pharmacological and toxicological effects of p-octopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Octopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Octopamine enhances learning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.biologists.com [journals.biologists.com]

- 12. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 13. Trace amine-associated receptor 1 displays species-dependent stereoselectivity for isomers of methamphetamine, amphetamine, and para-hydroxyamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Physiologic effects and plasma kinetics of beta-phenylethylamine and its N-methyl homolog in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic deployment of 2-(Phenethylamino)ethanol as a Cornerstone Precursor in Modern Organic Synthesis

Abstract

This in-depth technical guide explores the pivotal role of 2-(phenethylamino)ethanol as a versatile precursor in contemporary organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a mere recitation of protocols. Instead, it offers a deep dive into the strategic considerations and mechanistic underpinnings that govern its application. We will dissect the synthesis of this key building block and illuminate its transformative power in the construction of complex molecular architectures, with a particular focus on the synthesis of isoquinoline alkaloids—a scaffold of immense pharmacological importance. Through a blend of detailed experimental methodologies, mechanistic elucidation, and strategic guidance, this guide aims to empower chemists to leverage the full potential of 2-(phenethylamino)ethanol in their synthetic endeavors.

Introduction: Unveiling the Synthetic Potential of a Bifunctional Precursor

In the landscape of organic synthesis, the selection of starting materials is a critical determinant of the efficiency, elegance, and ultimate success of a synthetic campaign. 2-(Phenethylamino)ethanol, a molecule possessing both a secondary amine and a primary alcohol, represents a powerful and versatile building block. Its phenethylamine core is a common motif in a vast array of natural products and pharmaceutically active compounds. The presence of the N-hydroxyethyl substituent introduces a unique handle for further functionalization or intramolecular cyclization, opening avenues to a diverse range of molecular frameworks. This guide will provide a comprehensive exploration of the synthesis and application of this valuable precursor, with a focus on empowering the practicing chemist with actionable insights.

Synthesis of 2-(Phenethylamino)ethanol: A Tale of Two Strategies

The efficient construction of 2-(phenethylamino)ethanol is the gateway to its utility. Two primary and reliable strategies dominate its synthesis: reductive amination and direct alkylation. The choice between these methods often hinges on the availability of starting materials, desired scale, and considerations of atom economy.

Reductive Amination: The Convergent Approach

Reductive amination stands as a cornerstone of C-N bond formation in modern organic synthesis, lauded for its efficiency and broad substrate scope.[1][2][3] This method, in the context of our target molecule, involves the condensation of phenylacetaldehyde with ethanolamine to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired secondary amine.[2][4][5]

This one-pot procedure is highly convergent and generally provides good to excellent yields. The selection of the reducing agent is a critical parameter. Sodium borohydride (NaBH₄) is a cost-effective and commonly used reagent; however, for substrates sensitive to premature reduction of the aldehyde, milder and more selective reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred.[2] The use of a protic solvent like methanol or ethanol is typical, and the reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Molarity/Purity | Amount | Moles |

| Phenylacetaldehyde | 120.15 | 95% | 12.0 g | 0.1 |

| Ethanolamine | 61.08 | 99% | 6.1 g | 0.1 |

| Methanol | 32.04 | Anhydrous | 200 mL | - |

| Sodium Borohydride | 37.83 | 98% | 4.5 g | 0.12 |

| Acetic Acid | 60.05 | Glacial | ~1 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar, add phenylacetaldehyde (12.0 g, 0.1 mol) and ethanolamine (6.1 g, 0.1 mol).

-

Dissolve the reactants in methanol (200 mL) and add a few drops of glacial acetic acid to catalyze imine formation.[5]

-

Stir the mixture at room temperature for 1 hour. Monitor the formation of the imine by TLC.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (4.5 g, 0.12 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.

-

Concentrate the mixture in vacuo to remove the methanol.

-

Add 100 mL of water and basify the aqueous solution to pH > 12 with 2 M sodium hydroxide.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

-

Purify the crude product by vacuum distillation to yield 2-(phenethylamino)ethanol as a colorless oil.

Diagram: Reductive Amination Workflow

Caption: Workflow for the synthesis of 2-(phenethylamino)ethanol via reductive amination.

Direct N-Alkylation: A Classical Approach

An alternative and equally viable route to 2-(phenethylamino)ethanol is the direct N-alkylation of ethanolamine with a suitable phenethyl electrophile, such as phenethyl bromide or tosylate.[6] This Sₙ2 reaction is typically performed in the presence of a base to neutralize the acid generated during the reaction.

A key consideration in this approach is the potential for over-alkylation to form the tertiary amine. To mitigate this, a significant excess of ethanolamine is often employed to favor mono-alkylation. The choice of solvent and base can also influence the selectivity of the reaction.

The Pivotal Role in Heterocyclic Synthesis: Gateway to Isoquinolines

The true synthetic prowess of 2-(phenethylamino)ethanol is most profoundly demonstrated in its application as a precursor to isoquinoline and its derivatives. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids with a wide spectrum of biological activities.[7] Two classical named reactions, the Bischler-Napieralski and Pictet-Spengler reactions, provide powerful strategies for the construction of the isoquinoline ring system from phenethylamine precursors.[1][8][9][10][11][12]

The Bischler-Napieralski Reaction and the Pictet-Gams Modification

The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield a 3,4-dihydroisoquinoline.[8][9][10][11] This intermediate can then be dehydrogenated to the corresponding isoquinoline.

A critical consideration when employing 2-(phenethylamino)ethanol in this sequence is the presence of the hydroxyl group. Under the strongly acidic and dehydrating conditions of the Bischler-Napieralski reaction, the hydroxyl group can undergo side reactions. However, a valuable modification, the Pictet-Gams reaction , leverages a β-hydroxy-β-phenethylamide to directly afford the isoquinoline through a tandem cyclization-dehydration sequence.[8][13] This circumvents the need for a separate oxidation step and demonstrates the strategic advantage of the hydroxyl group in our precursor.

To utilize 2-(phenethylamino)ethanol in a Bischler-Napieralski or Pictet-Gams type reaction, it must first be acylated to form the corresponding amide.

Diagram: Bischler-Napieralski and Pictet-Gams Pathways

Caption: Simplified mechanism of the Pictet-Spengler reaction.

Strategic Considerations and Future Perspectives

The utility of 2-(phenethylamino)ethanol extends beyond the synthesis of simple isoquinolines. The hydroxyl group provides a handle for the introduction of further complexity, enabling the synthesis of a wide range of substituted and functionalized heterocyclic systems. For example, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be used as a nucleophile in a variety of coupling reactions.

The continued development of new catalytic methods for C-N and C-C bond formation will undoubtedly expand the synthetic repertoire of 2-(phenethylamino)ethanol. As the demand for novel and complex molecular architectures in drug discovery and materials science continues to grow, the strategic deployment of versatile and readily accessible building blocks like 2-(phenethylamino)ethanol will remain a cornerstone of innovation in organic synthesis.

Conclusion

This guide has provided a comprehensive overview of the synthesis and application of 2-(phenethylamino)ethanol as a key precursor in organic synthesis. From its efficient construction via reductive amination to its pivotal role in the synthesis of isoquinoline alkaloids through the Bischler-Napieralski, Pictet-Gams, and Pictet-Spengler reactions, the versatility of this bifunctional building block is evident. By understanding the underlying mechanisms and strategic considerations, chemists can effectively harness the synthetic potential of 2-(phenethylamino)ethanol to access a diverse array of complex and valuable molecules.

References

-

Bischler, A.; Napieralski, B. Zur Kenntniss einer neuen Isochinolin-Synthese. Ber. Dtsch. Chem. Ges.1893 , 26 (2), 1903–1908. [Link]

-

Whaley, W. M.; Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Org. React.1951 , 6, 151-190. [Link]

-

Baxter, E. W.; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Org. React.2002 , 59, 1-714. [Link]

-

Wang, Z. Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, 2010 . [Link]

-

Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A General, Mild, and Selective Procedure. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]

-

Mishra, B. K.; Mukherjee, P.; Dash, S.; Patel, S.; Pati, H. N. Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants. Synth. Commun.2009 , 39 (14), 2529–2539. [Link]

-

Fodor, G.; Nagubandi, S. Correlation of the Bischler-Napieralski, Pictet-Gams and Pictet-Spengler reactions. Tetrahedron1980 , 36 (10), 1279-1300. [Link]

-

Cox, E. D.; Cook, J. M. The Pictet-Spengler condensation: a new direction for an old reaction. Chem. Rev.1995 , 95 (6), 1797–1842. [Link]

-

Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. J. Chem. Educ.2006 , 83 (6), 929. [Link]

-

Tarasevich, V. A.; Kozlov, N. G. Reductive amination of oxygen-containing organic compounds. Russ. Chem. Rev.1999 , 68 (1), 55-72. [Link]

-

Stévigny, C.; Bailly, C.; Colson, E.; Falmagne, P.; Quetin-Leclercq, J. Cytotoxic and Antiproliferative Activities of Isoquinoline Alkaloids. Curr. Med. Chem. Anticancer Agents2005 , 5 (2), 173-188. [Link]

-

Reductive Amination. Organic Chemistry Portal. [Link]

-

Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

-

Pictet-Spengler reaction. Wikipedia. [Link]

-

Pictet-Gams Synthesis. Wikipedia. [Link]

-

Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014 . [Link]

-

Ahmed Asif, M. M.; Lisa, S. R.; Qais, N. Protecting the OH group with TES group, Pictet–Spengler reaction, and removing the OH-protection. ResearchGate. [Link]

-

Solvent Free Reductive Amination Protocol. Scribd. [Link]

-

Reductive Amination. YouTube. [Link]

-

Pictet, A.; Gams, A. Ueber eine neue Methode zur synthetischen Darstellung der Isochinolinbasen. Ber. Dtsch. Chem. Ges.1910 , 43 (2), 2384–2391. [Link]

Sources

- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. CN114573569A - Preparation method of isoquinoline compounds - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Pictet-Spengler Reaction [ebrary.net]

- 10. EP1721889A1 - Process for the preparation of phenethylamine derivatives - Google Patents [patents.google.com]

- 11. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]

- 12. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pictet-Gams-Synthese – Wikipedia [de.wikipedia.org]

discovery and history of phenethylamines

An In-depth Technical Guide to the Discovery and History of Phenethylamines

Abstract

The phenethylamine scaffold represents one of the most versatile and impactful chemotypes in the fields of neuroscience, pharmacology, and medicinal chemistry. As the backbone for endogenous neurotransmitters like dopamine and norepinephrine, its fundamental structure has served as a progenitor for a vast array of compounds, from naturally occurring psychedelic alkaloids to synthetically derived stimulants, empathogens, and therapeutic agents. This guide provides a comprehensive technical overview of the historical milestones in the discovery, isolation, and synthesis of phenethylamines. We will explore the pioneering work that identified the parent molecule, the elucidation of naturally occurring derivatives such as mescaline, and the systematic synthetic explorations, most notably by Alexander Shulgin, that unveiled the profound relationship between molecular structure and psychoactive effect. The narrative emphasizes the causality behind key experimental choices and the evolution of synthetic and analytical methodologies that have defined the field.

Chapter 1: The Progenitor Molecule: Phenethylamine (PEA)

Phenethylamine (PEA) is an organic compound and natural monoamine alkaloid that acts as a central nervous system stimulant in humans.[1] In the brain, it functions as a trace amine, modulating monoamine neurotransmission.[1] Its basic structure, a phenyl ring attached to an ethylamine side chain, is the foundational template for all compounds in this class.

Initial Discovery and Isolation

The history of phenethylamine begins not in the context of neurochemistry, but in the study of decomposition. In 1876, the Polish biochemist and physician Marceli Nencki first isolated the compound from decomposing gelatin.[2] Subsequent research in the late 19th and early 20th centuries frequently identified PEA in association with fermenting or rotting organic matter, such as ripe cheese and decomposing mackerel.[2] These discoveries were crucial in establishing its existence in nature, albeit as a product of microbial metabolism. Schulze and Barbieri, for instance, demonstrated in 1879 that bacteria could decarboxylate the amino acid L-phenylalanine to produce PEA, a process now understood to be its primary biosynthetic pathway in many organisms, including mammals.[1][2]

First Chemical Synthesis

While PEA was known to exist naturally, its definitive chemical synthesis marked a critical step in its characterization. In 1909, Treat B. Johnson and Herbert H. Guest at Yale University reported a successful synthesis.[3] Their method involved the reduction of benzyl cyanide using sodium in ethanol, a classic approach for converting a nitrile to a primary amine.[3] This not only confirmed the structure of the natural compound but also made it accessible for pharmacological study, independent of tedious extraction from biological sources. Later, more efficient methods were developed, such as the reduction of ω-nitrostyrene with lithium aluminum hydride (LiAlH₄), first reported by Nystrom and Brown in 1948.[1]

Caption: Early synthetic routes to Phenethylamine (PEA).

Chapter 2: Nature's Psychedelic - The Discovery of Mescaline

The first psychoactive phenethylamine to be scientifically investigated was not a product of the laboratory, but a sacred cactus of the Americas. Mescaline, derived from the peyote cactus (Lophophora williamsii), provided the first glimpse into the profound psychological effects that could be elicited by a substituted phenethylamine.

Isolation and Self-Experimentation

The German pharmacologist Arthur Heffter is credited with the first isolation of a psychedelic compound. In 1897, through a painstaking process of separating the alkaloids from peyote and performing self-experiments with each fraction, Heffter identified mescaline as the principal vision-producing ingredient.[4] This pioneering work was a landmark in psychopharmacology, directly linking a specific chemical entity to a complex hallucinogenic experience.

Structural Elucidation and First Psychedelic Synthesis

While Heffter isolated mescaline, its exact chemical structure remained to be determined. This task was accomplished by the Austrian chemist Ernst Späth. In 1919, Späth successfully synthesized mescaline, establishing its structure as 3,4,5-trimethoxyphenethylamine.[4][5] This was a monumental achievement: the first-ever laboratory synthesis of a psychedelic compound.[4] Späth's work transformed mescaline from a botanical extract into a pure, replicable chemical, allowing for standardized dosing and rigorous scientific study.[4] Shortly thereafter, the pharmaceutical company Merck began marketing mescaline sulfate, making it available to researchers worldwide.[4]

Caption: From Plant to Pharmaceutical: The Mescaline Timeline.

Chapter 3: The Modern Era of Synthesis: Alexander Shulgin

No single individual has had a more profound impact on the field of phenethylamines than the American medicinal chemist Alexander Shulgin. Operating in the latter half of the 20th century, Shulgin synthesized hundreds of novel psychoactive compounds, meticulously documenting their preparation and effects.[6][7]

The Systematic Exploration: The 2C Series

Shulgin's work was characterized by a systematic approach to structure-activity relationships. He recognized that the mescaline molecule could be modified to produce a wide range of effects. This led to the creation of the "2C" family of compounds.[6] The name is an acronym for the two carbon atoms between the phenyl ring and the amino group, a feature of all phenethylamines.[8] Shulgin's key insight was that placing methoxy groups at the 2 and 5 positions of the phenyl ring was a reliable way to induce psychedelic activity. He then explored the effects of placing different substituents at the 4-position.

One of the most famous examples is 2C-B (4-bromo-2,5-dimethoxyphenethylamine), which Shulgin first synthesized in 1974.[6][9] He described it as having a unique profile, distinct from mescaline, with a shorter duration and a more manageable psychological state.[9]

MDMA: From Obscurity to Global Phenomenon

While Shulgin is famous for creating new molecules, he also played a pivotal role in rediscovering and popularizing an existing one: MDMA (3,4-methylenedioxymethamphetamine). Although first synthesized by Merck chemists in 1912, the compound was never pharmacologically tested and fell into obscurity. In the 1970s, Shulgin re-synthesized MDMA and, after testing it himself, recognized its unique empathogenic and entactogenic properties.[3] His publications and introductions to the psychotherapy community were instrumental in its initial spread before it became a widespread recreational drug.[3]

| Compound | Substitutions | Year of Synthesis | Primary Effect Class | Key Historical Figure(s) |

| Phenethylamine | None | 1909 | Stimulant (endogenous) | Johnson & Guest |

| Mescaline | 3,4,5-trimethoxy | 1919 | Psychedelic | Arthur Heffter, Ernst Späth |

| Amphetamine | α-methyl | 1927 | Stimulant | Gordon Alles |

| MDMA | 3,4-methylenedioxy, N-methyl, α-methyl | 1912 / 1970s | Empathogen/Entactogen | Merck / A. Shulgin |

| 2C-B | 2,5-dimethoxy, 4-bromo | 1974 | Psychedelic | Alexander Shulgin |

Chapter 4: Methodologies in Phenethylamine Research

The study of phenethylamines relies on robust synthetic and analytical protocols. The causality behind experimental choices in these protocols is critical for ensuring purity, yield, and accurate identification.

Experimental Protocol: Synthesis of 2C-B

The following protocol is a generalized representation of a common synthetic route to 2C-B, illustrative of the methods used by Shulgin. The core logic is a two-step process: a Henry reaction to form a nitrostyrene intermediate, followed by a powerful reduction to yield the final amine.

Step 1: Knoevenagel-Henry Condensation

-

Objective: To form the C-C bond between the aromatic ring and the ethyl-amine backbone precursor.

-

Reactants: 2,5-dimethoxybenzaldehyde, nitromethane, and a basic catalyst (e.g., ammonium acetate).

-

Procedure:

-

Dissolve 2,5-dimethoxybenzaldehyde in a suitable solvent like glacial acetic acid.

-

Add an excess of nitromethane. This serves as both a reactant and a solvent.

-

Add the ammonium acetate catalyst. The base deprotonates the nitromethane, forming a nucleophile that attacks the aldehyde's carbonyl carbon.

-

Reflux the mixture for several hours. The heat drives the reaction and the subsequent dehydration to form the stable, conjugated nitrostyrene product.

-

Upon cooling, the product, 2,5-dimethoxy-β-nitrostyrene, will crystallize. It can be purified by recrystallization from a solvent like isopropanol.

-

-

Self-Validation: The formation of a bright yellow, crystalline solid is a strong indicator of success. The melting point of the purified product should be sharp and consistent with literature values.

Step 2: Reduction of the Nitrostyrene

-

Objective: To reduce the nitro group to a primary amine and the alkene double bond to a single bond.

-

Reactant: 2,5-dimethoxy-β-nitrostyrene.

-

Reducing Agent: Lithium aluminum hydride (LiAlH₄) is the reagent of choice due to its high reactivity, capable of reducing both functional groups in a single step.

-

Procedure:

-

In a completely dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in an anhydrous ether solvent (e.g., THF or diethyl ether).

-

Slowly add a solution of the nitrostyrene in the same solvent to the LiAlH₄ suspension. This addition must be done carefully as the reaction is highly exothermic.

-

After the addition is complete, reflux the mixture to ensure the reaction goes to completion.

-

Carefully quench the reaction by the slow, sequential addition of water and then a sodium hydroxide solution to precipitate the aluminum salts.

-

Filter the mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate to yield the crude 2C-H (2,5-dimethoxyphenethylamine) as an oil.

-

The final bromination step to convert 2C-H to 2C-B is a separate electrophilic aromatic substitution, typically using elemental bromine in acetic acid.

-

-

Self-Validation: The disappearance of the yellow color of the nitrostyrene is a key visual cue. The final product's identity and purity must be confirmed analytically.

Analytical Protocol: Identification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying novel or unknown phenethylamine derivatives.

-

Objective: To separate the compound from any impurities and determine its molecular weight and fragmentation pattern, which serves as a chemical fingerprint.

-

Procedure:

-

Sample Preparation: Dissolve a small amount of the final product in a volatile solvent (e.g., methanol or dichloromethane). The compound may need to be derivatized (e.g., with TFAA) to improve its volatility and chromatographic behavior.

-

Injection: Inject the sample into the GC. The high temperature of the injection port vaporizes the sample.

-

Separation (GC): An inert carrier gas (e.g., helium) pushes the vaporized sample through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Compounds separate based on their boiling points and affinity for this phase. The target phenethylamine will exit the column at a specific, reproducible time (the retention time).

-

Ionization & Fragmentation (MS): As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons, knocking off an electron to form a positively charged molecular ion (M+). This ion is unstable and breaks apart into smaller, characteristic fragment ions.

-

Detection (MS): The detector measures the mass-to-charge ratio (m/z) of the molecular ion and all the fragment ions, producing a mass spectrum.

-

-

Self-Validation: The mass spectrum is compared against a known reference library (for known compounds) or analyzed from first principles. The molecular ion peak confirms the molecular weight of the synthesized compound. The fragmentation pattern (e.g., the characteristic benzylic cleavage) provides definitive structural confirmation.

Conclusion

The history of phenethylamines is a compelling narrative of scientific discovery, tracing a path from the incidental findings in 19th-century biochemistry to the deliberate and systematic exploration of consciousness in the 20th century. The journey from Nencki's isolation of the parent molecule, through Späth's landmark synthesis of mescaline, to Shulgin's vast expansion of the psychedelic pharmacopeia, demonstrates a clear and logical progression. Each step was built upon the last, driven by advancements in synthetic chemistry, analytical techniques, and a deepening understanding of how subtle changes in molecular architecture can profoundly alter function in the human brain. This rich history not only provides context for the many phenethylamine-based drugs in use today, both licit and illicit, but also continues to inspire new avenues of research in drug development for psychiatric and neurological disorders.

References

-

Phenethylamine - Wikipedia. [Link]

-

Details for Phenethylamines - Unodc. [Link]

-

2-Phenylethylamine - American Chemical Society. [Link]

-

The History Of Phenylethylamine | LIVESTRONG.COM. [Link]

-

Substituted phenethylamine - Wikipedia. [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review - PMC - PubMed Central. [Link]

-

phenethylamines: Topics by Science.gov. [Link]

-

Phenethylamines - University of Virginia School of Medicine. [Link]

-

2C-B - Wikipedia. [Link]

-

A Century of Mescaline - Chacruna Institute for Psychedelic Plant Medicines. [Link]

-

Phenethylamine – Knowledge and References - Taylor & Francis. [Link]

-

(PDF) On the occasion of the 100th anniversary: Ernst Späth and his mescaline synthesis of 1919 - ResearchGate. [Link]

-

Phenethylamines: Dopamine Release and Duration of Action - Spirit Pharmacist. [Link]

-

Curiosity and the Chemist | Office for Science and Society - McGill University. [Link]

-

On the occasion of the 100th anniversary: Ernst Späth and his mescaline synthesis of 1919. [Link]

Sources

- 1. Phenethylamine - Wikipedia [en.wikipedia.org]

- 2. writeonpoint.com [writeonpoint.com]

- 3. 2-Phenylethylamine - American Chemical Society [acs.org]

- 4. chacruna.net [chacruna.net]

- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 6. Details for Phenethylamines [unodc.org]

- 7. Curiosity and the Chemist | Office for Science and Society - McGill University [mcgill.ca]

- 8. med.virginia.edu [med.virginia.edu]

- 9. 2C-B - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Gas Chromatographic Analysis of Phenethylamine

Abstract

This comprehensive guide provides a detailed framework for the analysis of phenethylamine and its derivatives using gas chromatography (GC). It is intended for researchers, scientists, and professionals in drug development and forensic analysis. This document moves beyond a simple recitation of methods to explain the underlying scientific principles and rationale behind crucial experimental choices. We will explore instrumentation, sample preparation, the critical role of derivatization, and detailed analytical protocols, ensuring a robust and reproducible methodology.

Introduction: The Significance of Phenethylamine Analysis

Phenethylamine and its extensive family of derivatives encompass a wide range of biologically active compounds, including neurotransmitters, hormones, and psychoactive substances. Due to their physiological and psychological effects, accurate and sensitive analytical methods for their detection and quantification are paramount in various fields. In pharmaceutical research, understanding the metabolic fate of phenethylamine-based drugs is crucial. In clinical and forensic toxicology, the identification and quantification of illicit phenethylamine derivatives are of significant legal and societal importance.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), stands as a powerful and widely adopted technique for the analysis of these compounds.[1] Its high resolving power and sensitive detection capabilities make it an ideal choice for separating and identifying structurally similar phenethylamines in complex matrices.

The Foundational Challenge: Physicochemical Properties and the Need for Derivatization

Phenethylamine is a primary amine with a relatively low molecular weight and a boiling point of 197.5 °C.[2] While volatile enough for GC analysis, its polar nature, stemming from the amine group, presents significant chromatographic challenges. Direct injection of underivatized phenethylamine often leads to poor peak shape, including significant tailing, due to interactions with active sites on the column and in the injector. This peak asymmetry compromises resolution and reduces analytical sensitivity.

To circumvent these issues, derivatization is an essential step in the analytical workflow.[3] This chemical modification process converts the polar amine group into a less polar, more volatile, and more thermally stable functional group.[3] This transformation results in:

-

Improved Peak Shape: Reduced tailing and sharper, more symmetrical peaks.

-

Enhanced Volatility: Lowering the boiling point of the analyte for easier elution.

-

Increased Thermal Stability: Preventing degradation of the analyte at high injector and oven temperatures.

-

Characteristic Mass Spectra: Derivatization can introduce specific fragmentation patterns that aid in structural elucidation and confirmation by mass spectrometry.

Common derivatizing agents for phenethylamines include trifluoroacetic anhydride (TFAA) and N-methyl-bis-trifluoroacetamide (MBTFA), which form trifluoroacetyl (TFA) derivatives.[4][5] Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be employed to form trimethylsilyl (TMS) derivatives. The choice of derivatizing agent will depend on the specific phenethylamine derivative being analyzed and the desired analytical outcome.

Instrumentation and Analytical Conditions: A Detailed Exploration

The successful GC analysis of phenethylamine hinges on the careful selection and optimization of instrumental parameters.

Gas Chromatograph (GC) System

A standard gas chromatograph equipped with a split/splitless injector, a temperature-programmable column oven, and a suitable detector is required.

Injector

-

Mode: Splitless injection is generally preferred for trace analysis to ensure the maximum transfer of the analyte onto the column.

-

Temperature: A sufficiently high temperature (e.g., 250 °C) is necessary to ensure the rapid and complete volatilization of the derivatized analyte. However, excessively high temperatures should be avoided to prevent thermal degradation of the derivatives.[6]

-

Liner: The use of a deactivated glass liner is crucial to minimize analyte adsorption and degradation within the injector.

Capillary Column: The Heart of the Separation

The choice of the capillary column's stationary phase is critical for achieving the desired separation.

-

Stationary Phase: For derivatized phenethylamines, a non-polar or mid-polarity stationary phase is typically employed. A 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) is a versatile and robust choice. For underivatized amines, a base-deactivated column, such as a CP-Volamine, is highly recommended to minimize peak tailing.[7]

-

Dimensions: A 30 m x 0.25 mm i.d. x 0.25 µm film thickness column provides a good balance of resolution and analysis time.

Oven Temperature Program

A temperature program is essential to ensure the efficient elution of the analytes and to separate them from other matrix components. A typical program might be:

-

Initial Temperature: 60-80 °C, held for 1-2 minutes.

-

Ramp Rate: 10-20 °C/min.

-

Final Temperature: 280-300 °C, held for 5-10 minutes.

The specific program should be optimized based on the analytes of interest and the column used.

Carrier Gas

Helium is the most commonly used carrier gas for GC-MS, while nitrogen or hydrogen can be used with other detectors. A constant flow rate (e.g., 1.0-1.5 mL/min) is typically maintained.

Detectors: Seeing the Unseen

-

Mass Spectrometer (MS): The gold standard for the identification and confirmation of phenethylamines.[1] It provides structural information through fragmentation patterns and allows for highly selective and sensitive detection using Selected Ion Monitoring (SIM) mode.

-

Flame Ionization Detector (FID): A robust and universally responsive detector for organic compounds. While it does not provide structural information, it offers excellent quantitative performance.

-

Nitrogen-Phosphorus Detector (NPD): A highly sensitive and selective detector for nitrogen-containing compounds like phenethylamines.[8][9] It can provide lower detection limits than FID for these specific analytes.

Sample Preparation and Derivatization Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the extraction and derivatization of phenethylamine from a biological matrix such as urine or plasma.

Materials and Reagents

-

Phenethylamine standard

-

Internal Standard (e.g., deuterated phenethylamine)

-

Sodium hydroxide (NaOH) solution (1 M)

-

Organic solvent (e.g., ethyl acetate, diethyl ether)

-

Anhydrous sodium sulfate

-

Derivatizing agent: Trifluoroacetic anhydride (TFAA) or N-methyl-bis-trifluoroacetamide (MBTFA)

-

Sample vials, centrifuge tubes, vortex mixer, centrifuge, nitrogen evaporator

Experimental Workflow Diagram

Caption: Workflow for Phenethylamine Analysis.

Detailed Protocol

-

Sample Preparation:

-

To 1 mL of the biological sample (e.g., urine, plasma) in a centrifuge tube, add a known amount of the internal standard.

-

Alkalinize the sample by adding 1 M NaOH until the pH is greater than 10. This converts the phenethylamine salt into its free base, which is more soluble in organic solvents.

-

Add 5 mL of the extraction solvent (e.g., ethyl acetate), vortex for 2 minutes, and then centrifuge for 10 minutes at 3000 rpm.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction process with another 5 mL of the organic solvent and combine the organic layers.

-

Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40 °C).

-

-

Derivatization:

-

Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., ethyl acetate).

-

Add 50 µL of the derivatizing agent (e.g., TFAA).

-

Cap the vial tightly and incubate at 60 °C for 30 minutes.

-

Allow the sample to cool to room temperature before injection into the GC.

-

Data Analysis and Interpretation

-

Identification: The primary identification of phenethylamine is based on its retention time compared to that of a known standard. For GC-MS analysis, confirmation is achieved by comparing the mass spectrum of the sample peak to that of the standard and to a library spectrum.

-

Quantification: A calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of phenethylamine in the sample is then determined by comparing its peak area (or the ratio of its peak area to that of the internal standard) to the calibration curve.

Summary of GC Conditions and Expected Performance

| Parameter | Condition | Rationale |

| Injector | ||

| Mode | Splitless | Maximizes analyte transfer for trace analysis. |

| Temperature | 250 °C | Ensures rapid volatilization of derivatized analyte. |

| Column | ||

| Stationary Phase | 5% Phenyl-methylpolysiloxane | Good general-purpose column for derivatized amines. |

| Dimensions | 30 m x 0.25 mm i.d. x 0.25 µm | Provides a good balance of resolution and speed. |

| Oven Program | ||

| Initial Temperature | 80 °C (hold 2 min) | Allows for proper focusing of analytes at the head of the column. |

| Ramp Rate | 15 °C/min | Provides efficient separation of analytes. |

| Final Temperature | 280 °C (hold 5 min) | Ensures elution of all components. |

| Detector (MS) | ||

| Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for identification. |

| Scan Range | 40-400 amu | Covers the expected mass range of the derivatized analyte and its fragments. |

| Detector (FID) | ||

| Temperature | 300 °C | Ensures complete combustion of the eluting compounds. |

| Detector (NPD) | ||

| Temperature | 300 °C | Optimizes sensitivity for nitrogen-containing compounds. |

Expected Performance: With a properly optimized method, limits of detection (LOD) and quantification (LOQ) in the low ng/mL range can be achieved in biological matrices.[8]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Peak Tailing | Active sites in the injector or column; incomplete derivatization. | Use a deactivated liner; ensure the use of a base-deactivated column if analyzing underivatized amines; optimize derivatization conditions (time, temperature, reagent concentration). |

| No or Low Peak Response | Analyte degradation; poor extraction efficiency; detector issue. | Check injector temperature; ensure proper sample pH for extraction; verify detector is functioning correctly. |

| Ghost Peaks | Carryover from previous injections; contamination in the system. | Run a solvent blank; clean the injector and replace the septum and liner. |

| Poor Reproducibility | Inconsistent injection volume; variability in sample preparation. | Check autosampler performance; ensure consistent and accurate execution of the sample preparation protocol. |

Conclusion

The gas chromatographic analysis of phenethylamine is a robust and reliable technique when appropriate sample preparation and instrumental conditions are employed. Derivatization is a key step to overcome the inherent challenges associated with the analysis of these polar and basic compounds. By understanding the principles behind each step of the analytical process, from sample preparation to data interpretation, researchers and scientists can develop and validate high-quality methods for the accurate and sensitive determination of phenethylamines in a variety of matrices.

References

-

Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. (2025). ResearchGate. [Link]

-

Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. (2025). ResearchGate. [Link]

-

Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. (n.d.). ResearchGate. [Link]

-

Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. (2025). ResearchGate. [Link]

-

Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (n.d.). MDPI. [Link]

-

Phenethylamine | C8H11N | CID 1001. (n.d.). PubChem. [Link]

-

Challenges in GC–MS analysis: Case studies on phenibut and ethylphenidate. (2025). ResearchGate. [Link]

-

Automatic Derivatization System for Phenethylamine Drugs. (n.d.). Shimadzu. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Automatic Derivatization System for Phenethylamine Drugs : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. New proposed GC-NPD method for nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]

Application Notes & Protocols: A Strategic Guide to the Development of 2-(Phenethylamino)ethanol Derivatives for Improved Efficacy

For Researchers, Scientists, and Drug Development Professionals

Author's Foreword

The 2-(phenethylamino)ethanol core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous physiologically active compounds, most notably the beta-adrenergic receptor agonists.[1] These agents are critical in therapeutic areas such as asthma and chronic obstructive pulmonary disease (COPD).[2] The journey from a lead compound to a clinical candidate, however, is one of meticulous molecular refinement. Improving efficacy is not merely about enhancing target affinity; it involves a holistic optimization of the molecule's structure to achieve a desirable balance of potency, selectivity, and pharmacokinetic properties. This guide is structured to provide not just a sequence of protocols, but a strategic and logical workflow for the rational design, synthesis, and evaluation of novel 2-(phenethylamino)ethanol derivatives. We will delve into the causality behind experimental choices, ensuring each protocol is part of a self-validating system aimed at generating molecules with superior therapeutic potential.

The Strategic Blueprint: Rational Design Based on Structure-Activity Relationships (SAR)

The foundation of efficacious drug development lies in understanding the intricate dance between a molecule's structure and its biological activity. For 2-(phenethylamino)ethanol derivatives, particularly those targeting adrenergic receptors, a wealth of SAR data provides a roadmap for intelligent design.[3]

Causality of Design Choices: The goal is to modify the parent scaffold to enhance interactions with the target receptor's binding pocket while fine-tuning physicochemical properties that govern absorption, distribution, metabolism, excretion, and toxicity (ADMET). Key modifications focus on three regions of the molecule: the aromatic ring, the ethanolamine side-chain, and the amine substituent.

-

Aromatic Ring Substitutions: The nature and position of substituents on the phenyl ring are critical. For beta-2 adrenergic agonists, hydroxyl groups at the 3 and 4 positions are essential for high-affinity hydrogen bonding with the receptor.[1] Replacing these with "phenol equivalents" such as -CH2OH or -NHSO2CH3 can modulate activity and metabolic stability.[3] The choice of substitution here directly impacts potency and selectivity.

-

Amine Substituent (N-Alkyl Group): The size of the alkyl group on the nitrogen atom is a key determinant of receptor selectivity. Bulkier substituents, such as a tert-butyl group, generally favor beta-receptor activity over alpha-receptor activity.[3] This is because the beta-adrenergic receptor possesses a larger hydrophobic pocket accommodating these bulky groups. Lengthening the alkyl chain can also introduce new interactions and significantly increase the duration of action.[4]

-

Ethanolamine Side-Chain: The hydroxyl group on the beta-carbon of the ethanolamine side chain is crucial for binding, typically forming a key hydrogen bond. The stereochemistry at this chiral center is also vital, with the (R)-enantiomer being significantly more active for beta-agonists. Substitution on the alpha-carbon is generally detrimental to agonist activity.[3]

Synthesis and Purification Workflow